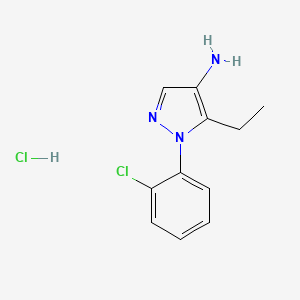

1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-2-10-9(13)7-14-15(10)11-6-4-3-5-8(11)12;/h3-7H,2,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILMBSOKXXLABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview:

- Starting Material: The process initiates with the formation of a pyrazolidin-3-one derivative, specifically l-(4-chlorophenyl)-pyrazolidin-3-one (or similar intermediates).

- Dehydrogenation Step: This intermediate undergoes dehydrogenation in a polar aprotic solvent (e.g., dimethylformamide, DMF) in the presence of a base, converting it into l-(4-chlorophenyl)-3-hydroxy-lH-pyrazole or a salt thereof.

- Reaction Conditions: The dehydrogenation is typically performed at elevated temperatures (~85°C), with the process optimized to avoid the use of expensive phase transfer catalysts, thus improving efficiency and cost-effectiveness.

Key Features:

| Aspect | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) or similar polar aprotic solvents |

| Temperature | Approximately 85°C |

| Reaction Type | Dehydrogenation and subsequent nucleophilic substitution |

| Advantages | One-pot process, avoids isolation of intermediates, high efficiency |

Research Findings:

- The process is advantageous due to its short reaction time and the ability to directly use the dehydrogenated intermediate in subsequent steps without isolation.

- The method has been successfully applied in the synthesis of related pyrazole derivatives, such as pyraclostrobin, demonstrating its versatility.

Condensation and Cyclization of Aromatic Hydrazines

Another well-documented approach involves the condensation of substituted hydrazines with β-dicarbonyl compounds, followed by cyclization to form the pyrazole core.

Typical Procedure:

- Step 1: Condensation of 2-chlorophenyl hydrazine with ethyl acetoacetate or similar β-dicarbonyl compounds under reflux conditions.

- Step 2: Cyclization facilitated by acid or base catalysis, often using acetic acid or sodium ethoxide.

- Step 3: Purification and subsequent amination at the 4-position of the pyrazole ring using suitable amines, such as ethylamine, to introduce the ethyl group at the 5-position.

Reaction Scheme:

2-chlorophenyl hydrazine + ethyl acetoacetate → cyclization → pyrazole core → substitution at N-1 with ethyl group

Research Data:

- This method is classical and widely used for pyrazole synthesis, with yields often exceeding 70% under optimized conditions.

- The process allows for structural modifications, including chlorophenyl and ethyl substitutions, with control over regioselectivity.

Amine Functionalization via Nucleophilic Substitution

The final step involves introducing the amino group at the 4-position of the pyrazole ring, often achieved through nucleophilic substitution reactions.

Method Highlights:

- Reagents: Chlorinated pyrazole intermediates are reacted with ammonia or amines under reflux in polar solvents.

- Conditions: Elevated temperatures (around 100°C) and polar solvents like ethanol or acetonitrile facilitate substitution.

- Outcome: Formation of the amino derivative, which is then converted to its hydrochloride salt for stability and handling.

Research Insights:

- The nucleophilic substitution is highly selective, and the reaction conditions are optimized to minimize side reactions.

- The process is scalable and suitable for industrial synthesis, with yields typically above 80%.

Final Hydrochloride Salt Formation

The last step involves converting the free base or amine derivative into the hydrochloride salt:

- Procedure: Dissolving the amino compound in a suitable solvent (e.g., ethanol or methanol) followed by bubbling dry hydrogen chloride gas or adding hydrochloric acid solution.

- Isolation: The resulting precipitate is filtered, washed, and dried under vacuum to obtain pure 1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride .

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-pot dehydrogenation | Direct conversion from pyrazolidin-3-one derivatives | Efficient, avoids intermediate isolation | Requires precise temperature control |

| Condensation-cyclization | Classical route from hydrazines and β-dicarbonyls | Well-established, versatile | Longer reaction times, multiple steps |

| Nucleophilic substitution | Amination of chlorinated intermediates | High selectivity, scalable | Sensitive to reaction conditions |

| Salt formation | Acid-base neutralization | Stabilizes compound, easy handling | Additional purification needed |

Chemical Reactions Analysis

1-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride. Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation through various mechanisms.

Case Studies

A recent study evaluated the efficacy of this compound against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | TBD | Apoptosis induction |

| MCF-7 (Breast) | TBD | ROS generation |

| A549 (Lung) | TBD | Cell cycle arrest |

Antimicrobial Activity

The presence of the chlorophenyl group in the structure suggests potential antimicrobial properties. Compounds with similar functional groups have demonstrated significant activity against various bacterial strains.

Antimicrobial Efficacy

Research indicates that this compound exhibits antimicrobial effects, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Neuroprotective Potential

Emerging research suggests that pyrazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease.

Proposed Mechanisms

The compound may exert neuroprotective effects by:

- Inhibiting Acetylcholinesterase Activity : This could help increase acetylcholine levels, improving cognitive function.

- Reducing Oxidative Stress : The antioxidant properties associated with pyrazole compounds may protect neuronal cells from oxidative damage.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to altered cellular functions.

Receptor Interaction: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine Hydrochloride

- Molecular Formula : C₁₁H₁₃Cl₂N₃ (identical to the 2-chloro isomer) .

- Key Difference : The chlorine atom on the phenyl ring is at the meta (3-) position instead of the ortho (2-) position.

- Impact : Positional isomerism can alter electronic properties, solubility, and binding affinity. For example, the 3-chloro derivative may exhibit different pharmacokinetics due to steric and electronic effects .

1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile

- Molecular Formula : C₁₆H₁₀Cl₂N₆O₂.

- Intramolecular N–H⋯O hydrogen bonding stabilizes the folded conformation (dihedral angle: 74.03° between aromatic rings), influencing molecular rigidity and interaction with biological targets .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride

- Molecular Formula : C₁₁H₁₂ClF₂N₃.

- The 2-methylphenyl group introduces steric hindrance, which may reduce off-target interactions compared to ethyl or chloro substituents .

Molecular Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|

| 1-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl | C₁₁H₁₃Cl₂N₃ | ~258.15 (estimated) | 2-Cl, 5-Ethyl | Potential CNS activity |

| 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl | C₁₁H₁₃Cl₂N₃ | 258.146 | 3-Cl, 5-Ethyl | Higher solubility (predicted) |

| 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile | C₁₆H₁₀Cl₂N₆O₂ | 389.20 | 2,4-Cl, 4-CN, 5-NO₂ | Rigid conformation, H-bonding |

| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl | C₁₁H₁₂ClF₂N₃ | 271.68 | 2-Me, 5-CF₂H | Enhanced metabolic stability |

Biological Activity

1-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-chlorophenyl group and an ethyl group at specific positions. The molecular formula is C11H12ClN3·HCl, and it exhibits high purity (>95%) suitable for research applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial activity, showing significant effects against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen Targeted |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

| 13 | 0.30 | Escherichia coli |

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, particularly their effects on various cancer cell lines. For example, compounds with the pyrazole nucleus demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Case Study: Inhibition of Cancer Cell Lines

A study investigating the antiproliferative activity of various pyrazole derivatives found that certain modifications at the N1 position significantly altered their efficacy against cancer cells. The introduction of specific alkyl groups enhanced activity while maintaining low toxicity towards normal cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| 11a | HepG2 | 54.25 | 12 |

| 11b | HeLa | 38.44 | 15 |

| 11c | GM-6114 (Fibroblasts) | 19.94 | >50 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, pyrazole derivatives have shown promise in anti-inflammatory applications. Some studies indicate that these compounds can inhibit pro-inflammatory cytokine release in vitro, suggesting potential therapeutic uses in inflammatory diseases .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : Pyrazoles can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Mechanism : They may inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization reactions using substituted hydrazides or pyrazole precursors. For example:

- Step 1: React 1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carbonyl chloride with hydrazine derivatives to form the pyrazole-4-amine core .

- Step 2: Introduce the ethyl group via alkylation of intermediate pyrazoles using ethyl halides or via Vilsmeier-Haack formylation followed by reduction .

- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .

Key References: Cyclization strategies , alkylation protocols , and crystallization techniques .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

- Spectroscopy: IR confirms carbonyl and amine groups (stretching at ~1650 cm⁻¹ and ~3400 cm⁻¹, respectively). H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

- X-ray Crystallography: Determines dihedral angles between aromatic rings (e.g., ~74° in similar pyrazoles) and intramolecular hydrogen bonds (N–H⋯O/Cl) stabilizing the structure .

Key References: Spectral analysis , crystallographic protocols .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Antimicrobial Screening: Disk diffusion assays against E. coli and S. aureus with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition: Fluorometric assays for carbonic anhydrase or kinase activity, measuring fluorescence quenching or substrate conversion rates .

Key References: Antimicrobial testing , cytotoxic/kinase assays .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways .

- Machine Learning: Training models on existing pyrazole synthesis data to predict optimal solvents, temperatures, and catalysts .

- Feedback Loops: Experimental data (e.g., yields, purity) refine computational parameters for iterative optimization .

Key References: Computational-experimental integration .

Advanced: How is Design of Experiments (DoE) applied to improve synthesis yield?

Methodological Answer:

- Factor Screening: Identify critical variables (e.g., temperature, molar ratios) via fractional factorial designs .

- Response Surface Methodology (RSM): Central Composite Design (CCD) models non-linear relationships between variables (e.g., reaction time vs. yield) .

- Case Study: A 2³ factorial design reduced side reactions in cyclization steps by optimizing POCl₃ concentration and heating rates .

Key References: DoE in chemical synthesis .

Advanced: How to resolve contradictions between structural data and observed bioactivity?

Methodological Answer:

- Hypothesis Testing: If crystallography shows a planar pyrazole ring but bioactivity suggests flexibility, conduct molecular dynamics simulations to assess conformational mobility .

- SAR Studies: Synthesize derivatives with modified substituents (e.g., replacing ethyl with methyl) to isolate structural contributors to activity .

- Crystallographic Re-analysis: Verify if hydrogen bonding or crystal packing artifacts distort intramolecular interactions .

Key References: Structural vs. functional analysis .

Advanced: What strategies enhance structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric Replacement: Substitute the 2-chlorophenyl group with 4-fluorophenyl or trifluoromethyl analogs to assess electronic effects .

- Pharmacophore Mapping: Overlay active/inactive derivatives to identify essential motifs (e.g., amine position, halogen interactions) .

- Metabolic Profiling: LC-MS/MS identifies metabolites to rule out off-target effects .

Key References: SAR design , substituent effects .

Advanced: How are intramolecular interactions analyzed in crystallography?

Methodological Answer:

- Hydrogen Bond Metrics: Measure bond lengths (e.g., N–H⋯O ≤ 2.2 Å) and angles (≥120°) using software like Mercury .

- Torsion Angles: Assess planarity of the pyrazole ring and substituent orientations (e.g., 2-chlorophenyl vs. ethyl group steric effects) .

- Thermal Ellipsoids: Analyze atomic displacement parameters to distinguish static disorder from dynamic motion .

Key References: Crystallographic analysis .

Advanced: What purification challenges arise, and how are they addressed?

Methodological Answer:

- Recrystallization: Use ethanol:acetone (1:1) to remove polar byproducts, monitored by TLC .

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients separates non-polar impurities .

- HPLC-Prep: Reverse-phase C18 columns resolve enantiomers or diastereomers (if applicable) .

Key References: Purification protocols .

Advanced: What advanced analytical techniques validate purity and stability?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ at m/z 266.0825 for C₁₂H₁₃ClN₃·HCl) .

- Dynamic Vapor Sorption (DVS): Assesses hygroscopicity and salt stability under varying humidity .

- Solid-State NMR: Detects polymorphic forms or hydrate formation in the hydrochloride salt .

Key References: HRMS , stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.